molecular formula C12H20O6 B1331463 4,4,11,11-tetramethyl-3,5,10,12-tetraoxatricyclo[7.3.0.02,6]dodecane-7,8-diol CAS No. 65556-81-2

4,4,11,11-tetramethyl-3,5,10,12-tetraoxatricyclo[7.3.0.02,6]dodecane-7,8-diol

Cat. No.: B1331463
CAS No.: 65556-81-2
M. Wt: 260.28 g/mol
InChI Key: ZQZGHZYIHMUHSI-UHFFFAOYSA-N
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Description

2,2,7,7-Tetramethylhexahydrobenzo[1,2-d:3,4-d’]bis[1,3]dioxole-4,5-diol is a complex carbohydrate obtained by methylation of D-chiro-inositol. This compound is known for its unique structure and diverse applications in scientific research.

Scientific Research Applications

This compound has diverse applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role in cellular processes and metabolic pathways. In medicine, it is explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders. In industry, it is used in the production of various chemical products and materials.

Preparation Methods

The synthesis of 2,2,7,7-Tetramethylhexahydrobenzo[1,2-d:3,4-d’]bis[1,3]dioxole-4,5-diol involves the methylation of D-chiro-inositol. The reaction conditions typically include the use of methylating agents under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2,2,7,7-Tetramethylhexahydrobenzo[1,2-d:3,4-d’]bis[1,3]dioxole-4,5-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 2,2,7,7-Tetramethylhexahydrobenzo[1,2-d:3,4-d’]bis[1,3]dioxole-4,5-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, influencing cellular signaling pathways, or altering metabolic processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

2,2,7,7-Tetramethylhexahydrobenzo[1,2-d:3,4-d’]bis[1,3]dioxole-4,5-diol can be compared with other similar compounds such as 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole and 2,6-Dimethylbenzo[1,2-d:4,5-d’]bis[1,3]thiazole . These compounds share structural similarities but differ in their chemical properties and applications. The uniqueness of 2,2,7,7-Tetramethylhexahydrobenzo[1,2-d:3,4-d’]bis[1,3]dioxole-4,5-diol lies in its specific structure and the diverse range of applications it offers.

Properties

IUPAC Name

4,4,11,11-tetramethyl-3,5,10,12-tetraoxatricyclo[7.3.0.02,6]dodecane-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O6/c1-11(2)15-7-5(13)6(14)8-10(9(7)17-11)18-12(3,4)16-8/h5-10,13-14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZGHZYIHMUHSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(C3C(C2O1)OC(O3)(C)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00961026
Record name 2,2,7,7-Tetramethylhexahydro-2H,7H-benzo[1,2-d:3,4-d']bis[1,3]dioxole-4,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00961026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65556-81-2, 40617-60-5
Record name NSC136028
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136028
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC133423
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133423
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2,7,7-Tetramethylhexahydro-2H,7H-benzo[1,2-d:3,4-d']bis[1,3]dioxole-4,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00961026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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